Gemfibrozil 1-O-β-Glucuronide-d6
Description
Gemfibrozil 1-O-β-Glucuronide-d6 is a deuterated form of Gemfibrozil 1-O-β-Glucuronide, which is a major metabolite of the lipid-regulating drug gemfibrozil. This compound is formed when gemfibrozil undergoes glucuronidation by UDP-glucuronosyltransferase enzymes. It is primarily used in scientific research to study the metabolism and pharmacokinetics of gemfibrozil, as well as its interactions with other drugs .
Properties
CAS No. |
1703747-47-0 |
|---|---|
Molecular Formula |
C₂₁H₂₄D₆O₉ |
Molecular Weight |
432.49 |
Synonyms |
1-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoate] β-D-Glucopyranuroic Acid-d6; _x000B_Gemfibrozil-d6 Glucuronide; |
Origin of Product |
United States |
Preparation Methods
Role of UDP-Glucuronosyltransferase Enzymes
Gemfibrozil 1-O-β-glucuronide-d6 is predominantly synthesized via enzymatic glucuronidation mediated by UGT isoforms, particularly UGT2B7 and UGT1A1 . These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to gemfibrozil, forming the 1-O-β-glucuronide conjugate. The deuterated form (d6) is generated using deuterium-labeled gemfibrozil as the substrate, ensuring isotopic integrity throughout the reaction.
In Vitro Incubation Conditions
Human liver microsomes or recombinant UGT Supersomes® are employed for large-scale biosynthesis. A representative protocol involves:
-
Incubation mixture : 0.1 M KH₂PO₄ buffer (pH 7.4), 1 mg/mL microsomal protein, 20 µM deuterated gemfibrozil, 5 mM MgCl₂, and 3.2 mg/mL UDPGA.
-
Reaction parameters : 37°C for 2 hours with continuous agitation.
-
Quenching : Acetonitrile (1:1 v/v) to terminate the reaction, followed by centrifugation at 4,630 × g for 5 minutes to remove precipitated proteins.
Table 1: Enzymatic Synthesis Parameters
| Component | Concentration/Amount | Source |
|---|---|---|
| Deuterated gemfibrozil | 20 µM | |
| UDPGA | 3.2 mg/mL | |
| Incubation time | 2 hours | |
| Temperature | 37°C |
Chemical Synthesis and Isotopic Labeling
Deuterium Incorporation
The deuterium atoms in this compound are introduced at the 2,2-bis(trideuteriomethyl) position of the gemfibrozil backbone. This is achieved using deuterated starting materials, such as gemfibrozil-d6, which undergoes glucuronidation under identical enzymatic conditions. The isotopic purity is validated via mass spectrometry, ensuring ≥98% deuterium incorporation.
Challenges in Chemical Glucuronidation
Chemical synthesis of acyl glucuronides is less common due to:
-
Steric hindrance : The bulky structure of gemfibrozil complicates direct chemical conjugation.
-
Anomerization risk : Non-enzymatic methods often yield α/β anomer mixtures, necessitating costly chromatographic separation.
Purification and Characterization
Protein Precipitation and Lyophilization
Post-incubation supernatants are subjected to lyophilization to concentrate the glucuronide. The residue is reconstituted in 0.1 M KH₂PO₄ buffer, followed by two-fold dilution with ultrapure water to reduce matrix interference.
High-Performance Liquid Chromatography (HPLC)
Table 2: Analytical Parameters for LC/MS Quantification
| Parameter | Value | Source |
|---|---|---|
| Linear range | 0.5–50 µg/mL | |
| Intra-assay precision | 1.6–10.7% | |
| Inter-assay accuracy | 89.4–104.0% | |
| Lower limit of quantitation | 0.5 µg/mL |
Applications in Drug-Drug Interaction Studies
Chemical Reactions Analysis
Metabolism and Formation
The primary metabolic pathway for gemfibrozil involves the formation of its glucuronide metabolites. Gemfibrozil is converted to gemfibrozil 1-O-β-glucuronide via the action of UDP-glucuronosyltransferases (UGTs), specifically UGT2B7, UGT1A1, UGT1A3, and UGT2B4. This process is crucial as the glucuronide form acts as a potent inhibitor of cytochrome P450 2C8, leading to potential drug-drug interactions.
Mechanism-Based Inhibition
Research has demonstrated that gemfibrozil 1-O-β-glucuronide acts as a mechanism-based inhibitor of P450 2C8. The irreversible inactivation occurs through covalent modification of the heme group within the enzyme. The specific site of modification is believed to be the gamma-meso position of the heme, resulting from the oxidation of a benzylic carbon on the dimethylphenoxy group of the glucuronide .
Electrophilic Reactivity
Gemfibrozil 1-O-β-glucuronide exhibits electrophilic characteristics due to its acyl glucuronide structure. This reactivity facilitates hydrolysis and intramolecular rearrangements, leading to covalent binding with proteins. Studies have shown that administration of gemfibrozil leads to the formation of protein adducts in various tissues, including plasma, liver, and kidney . The pharmacokinetics of these adducts indicate a significant accumulation in plasma over time.
In Vitro Studies
In vitro studies have highlighted that gemfibrozil 1-O-β-glucuronide can modify P450 enzymes, particularly P450 2C8, leading to altered metabolism of co-administered drugs. The covalent binding to the heme group prevents further substrate access, thus inhibiting enzymatic activity .
In Vivo Studies
In vivo experiments conducted on rats demonstrated that prolonged administration of gemfibrozil resulted in significant levels of protein adducts formed from gemfibrozil and its glucuronide metabolites. The mean steady-state concentrations of these adducts were notably higher in plasma compared to other tissues, indicating a preferential binding in circulation .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of gemfibrozil indicates a half-life of approximately 1.5 hours in healthy individuals, with variations observed in patients with renal or liver impairments . The formation and persistence of protein adducts raise considerations for potential toxicological implications, particularly regarding long-term exposure.
Pharmacokinetic Data
| Population | Cmax (µg/mL) | Tmax (h) | Half-Life (h) |
|---|---|---|---|
| Healthy Volunteers | 46 ± 16 | 2.2 ± 1.1 | 1.5 |
| Patients with Renal Failure | 13.8 ± 11.1 | 2.3 ± 1.0 | 2.4 |
| Patients with Liver Disease | 23 ± 10.3 | 2.6 ± 1.7 | 2.1 |
Scientific Research Applications
Pharmacokinetic Studies
Gemfibrozil 1-O-β-Glucuronide-d6 is synthesized through the glucuronidation of gemfibrozil, enhancing its solubility and facilitating excretion. The presence of deuterium allows researchers to trace metabolic pathways effectively. Its primary application in pharmacokinetics includes:
- Inhibition of Cytochrome P450 2C8 : This metabolite significantly inhibits CYP2C8, impacting the metabolism of co-administered drugs. Studies have shown that it exhibits an IC50 value of approximately 4 μM, indicating potent inhibition .
Data Table: Inhibition Potency of this compound
| Enzyme | IC50 Value (μM) | Effect |
|---|---|---|
| CYP2C8 | 4 | Significant inhibition |
| CYP2B6 | 70 | Minimal inhibition |
| CYP3A4 | >300 | Minimal inhibition |
Drug Interaction Studies
This compound plays a crucial role in understanding drug-drug interactions, particularly with statins and other medications metabolized by CYP2C8. Notably, it has been implicated in significant interactions with cerivastatin and pioglitazone.
Case Study: Interaction with Cerivastatin
A study demonstrated that both gemfibrozil and its glucuronide metabolite inhibited the uptake of cerivastatin (CER) by human organic anion transporting polypeptide 2 (OATP2)-expressing cells. The IC50 values for uptake were found to be 72 μM for gemfibrozil and 24 μM for this compound, indicating that the glucuronide form has a stronger inhibitory effect .
Clinical Implications
The clinical relevance of this compound is underscored by its impact on drug metabolism and therapeutic outcomes. For instance, the compound's modulation of pioglitazone pharmacokinetics was studied in relation to CYP2C8 polymorphisms, revealing variability in drug exposure among different genotypes .
Data Table: Impact on Pioglitazone Pharmacokinetics
| Genotype | Mean AUC Increase (Fold) |
|---|---|
| CYP2C8*1 | 3.3 |
| CYP2C8*3 | 5.2 |
Research Methodologies
The methodologies employed in studying this compound include liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying plasma levels and assessing metabolic pathways. These techniques are essential for validating the pharmacokinetic profiles and understanding the compound's interactions with various enzymes .
Mechanism of Action
Gemfibrozil 1-O-β-Glucuronide-d6 exerts its effects by inhibiting the cytochrome P450 isoform CYP2C8. This inhibition is mechanism-based, meaning that the compound binds to the active site of the enzyme and undergoes oxidation, leading to the formation of a reactive intermediate that inactivates the enzyme . This inhibition affects the metabolism of other drugs that are substrates of CYP2C8, leading to potential drug-drug interactions .
Comparison with Similar Compounds
Similar Compounds
Gemfibrozil: The parent compound from which Gemfibrozil 1-O-β-Glucuronide-d6 is derived.
Clofibrate: Another lipid-regulating drug that undergoes similar metabolic pathways.
Fenofibrate: A fibrate drug with similar pharmacological effects.
Uniqueness
This compound is unique due to its deuterated form, which provides advantages in metabolic studies by allowing for more precise tracking and analysis of the compound in biological systems . Its potent inhibition of CYP2C8 also distinguishes it from other similar compounds .
Q & A
Q. What is the mechanistic role of Gemfibrozil 1-O-β-Glucuronide-d6 (GFZ-gluc-d6) in CYP2C8 inhibition, and how does this impact drug-drug interaction (DDI) studies?
Answer: GFZ-gluc-d6, the deuterated glucuronide metabolite of gemfibrozil, acts as a mechanism-based inactivator of CYP2C8, irreversibly binding to the enzyme and reducing its activity. This inactivation underpins clinically significant DDIs with CYP2C8 substrates like repaglinide and pioglitazone, which exhibit 8.1- and 3.4-fold increases in AUC, respectively, when co-administered with gemfibrozil . Methodologically, researchers should incorporate GFZ-gluc-d6 into physiologically based pharmacokinetic (PBPK) models to simulate hepatic uptake (via OATP1B1), glucuronidation (via UGT2B7), and biliary excretion pathways . Validated LC-MS/MS assays with dynamic ranges of 5–10,000 ng/mL and inter-assay precision <10% are recommended for quantifying GFZ-gluc-d6 in plasma .
Q. How can researchers validate the analytical methods for quantifying GFZ-gluc-d6 in complex biological matrices?
Answer: Validation should adhere to FDA bioanalytical guidelines, including assessments of:
- Lower Limit of Quantification (LLOQ): 5 ng/mL for GFZ-gluc-d6 .
- Precision/Accuracy: Inter-assay CV ≤15% and relative error ≤±20% .
- Matrix Effects: Evaluate ion suppression/enhancement using post-column infusion in human plasma .
- Stability: Test freeze-thaw cycles, short-term (24h, room temperature), and long-term (-80°C) storage . Cross-validation against non-deuterated GFZ-gluc (retention time: ~6.2 min) ensures specificity .
Advanced Research Questions
Q. How do physiologically based pharmacokinetic (PBPK) models integrate GFZ-gluc-d6 to predict CYP2C8-mediated DDIs, and what validation metrics ensure reliability?
Answer: PBPK models for GFZ-gluc-d6 require:
- Parent-Metabolite Structure: Incorporate active hepatic uptake (OATP1B1), glucuronidation (UGT2B7), and glomerular filtration .
- Sensitivity Analysis: Assess parameters like hepatic intrinsic clearance (CLint) and fraction unbound (fu) using Eq. 3 from , where a ±30% variation in CLint alters AUC ratios by 1.5–2.0-fold .
- Validation Metrics:
Q. What experimental strategies resolve discrepancies in CYP2C8 inactivation kinetics observed between human liver microsomes (HLMs) and recombinant enzyme systems?
Answer: Discrepancies arise due to differences in enzyme source purity and cofactor availability. To address this:
- Enzyme Source Selection: Use HLMs supplemented with β-glucuronidase inhibitors (e.g., saccharolactone) to prevent GFZ-gluc hydrolysis .
- Kinetic Parameters: Measure inactivation rate constants (kinact) and KI in Supersomes (higher CYP2C8 activity) vs. HLMs. For GFZ-gluc-d6, kinact ranges from 0.08–0.12 min<sup>-1</sup> in Supersomes vs. 0.03–0.05 min<sup>-1</sup> in HLMs .
- Mechanistic Modeling: Apply static (R-value) or dynamic (PBPK) models to extrapolate in vitro inactivation data to clinical DDIs .
Q. How can crystalline sponge X-ray diffraction (CS-XRD) advance structural elucidation of GFZ-gluc-d6 metabolites compared to traditional LC-MS/MS?
Answer: CS-XRD enables precise determination of oxidation/glucuronidation sites with ng-level sensitivity, circumventing the need for large-scale metabolite isolation. For example:
- Metabolite M4 (GFZ-gluc): CS-XRD confirmed 1-O-β-glucuronidation at the carboxylic acid group, resolving ambiguities in LC-MS/MS fragmentation patterns (m/z 249.1 → 121.0) .
- Oxidation Sites: 5'-CH2OH and 4'-OH metabolites were differentiated via crystallographic data, avoiding misinterpretation of isobaric ions .
- Workflow: Optimize soaking conditions (temperature, solvent) for GFZ-gluc-d6 in crystalline sponges (e.g., 1000 ng analyte, 72h incubation) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
